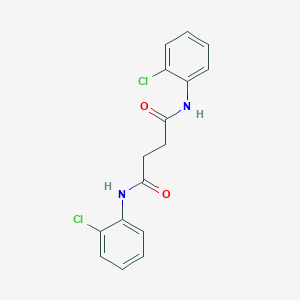

N,N'-bis(2-chlorophenyl)butanediamide

説明

N,N'-bis(2-chlorophenyl)butanediamide is a symmetric alkanediamide derivative characterized by two 2-chlorophenyl groups attached to the nitrogen atoms of a butanediamide backbone. Its physicochemical properties, such as lipophilicity and aqueous solubility, are influenced by the electron-withdrawing chlorine substituents and the length of the alkanediamide chain .

特性

分子式 |

C16H14Cl2N2O2 |

|---|---|

分子量 |

337.2g/mol |

IUPAC名 |

N,N'-bis(2-chlorophenyl)butanediamide |

InChI |

InChI=1S/C16H14Cl2N2O2/c17-11-5-1-3-7-13(11)19-15(21)9-10-16(22)20-14-8-4-2-6-12(14)18/h1-8H,9-10H2,(H,19,21)(H,20,22) |

InChIキー |

HCCKVCSQGHSKQX-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)NC(=O)CCC(=O)NC2=CC=CC=C2Cl)Cl |

正規SMILES |

C1=CC=C(C(=C1)NC(=O)CCC(=O)NC2=CC=CC=C2Cl)Cl |

製品の起源 |

United States |

類似化合物との比較

Substituent Effects on Aromatic Rings

- N,N'-bis(2-hydroxyphenyl)butanediamide (): Replacing chlorine with hydroxyl groups results in distinct hydrogen-bonding capabilities. The hydroxyl groups facilitate intermolecular interactions, leading to a monoclinic crystal structure (space group P21/c) with unit cell parameters a = 5.576 Å, b = 4.885 Å, and c = 25.397 Å . In contrast, the 2-chlorophenyl analogue likely exhibits weaker hydrogen bonding but enhanced lipophilicity due to chlorine’s hydrophobic nature.

- N,N'-bis(3,4-dichlorophenyl)butanediamide (): Additional chlorination at the 3-position increases steric bulk and electron-withdrawing effects. This derivative demonstrates stronger inhibition of oxygen evolution rate (OER) in spinach chloroplasts compared to the 2-chlorophenyl variant, attributed to enhanced interaction with photosystem II .

Alkanediamide Chain Length Variations

- Propanediamide Analogues: N,N'-bis(2-chlorophenyl)propanediamide (): Shortening the chain from four carbons (butanediamide) to three (propanediamide) alters molecular packing. The propanediamide derivative crystallizes with a planar amide geometry, while butanediamide’s longer chain may introduce conformational flexibility .

Antimycobacterial and Antialgal Activity

- N,N'-bis(3,4-dichlorophenyl)butanediamide (): Exhibits potent inhibition of Mycobacterium tuberculosis (MIC values in the µg/mL range) due to its ability to chelate heavy metals critical for bacterial survival .

- N,N'-diarylalkanediamides with Varying Chain Lengths ():

- For R = 4-Cl, antialgal activity increases with chain length (m = 2–4), peaking at butanediamide (m = 4). Longer chains (hexanediamide, m = 6) show reduced activity due to solubility limitations .

- Parabolic activity trends are observed for R = 4-CH₃ and 3,4-Cl₂, with optimal activity at m = 6 (octanediamide) .

Solubility and Physicochemical Properties

- Lipophilicity vs. Solubility :

- Chlorine substituents enhance lipophilicity but reduce aqueous solubility, limiting bioavailability. For example, N,N'-bis(2-chlorophenyl)butanediamide has lower solubility than its hydroxylated analogue .

- Chain elongation exacerbates solubility issues; butanediamides generally exhibit better solubility than hexanediamides .

Data Table: Key Comparative Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。